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Compound of Interest

Compound Name: AXKO-0046 dihydrochloride

Cat. No.: B10854900 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive assessment of AXKO-0046's specificity for Lactate Dehydrogenase B (LDHB)

over its isoform, Lactate Dehydrogenase A (LDHA). The following sections detail the

compound's inhibitory potency, mechanism of action, and comparative performance against

other known LDH inhibitors, supported by experimental data and methodologies.

Executive Summary
AXKO-0046 has been identified as the first highly selective, small-molecule inhibitor of human

LDHB.[1][2] It demonstrates potent, uncompetitive inhibition of LDHB with an EC50 value of 42

nM.[3][4][5][6] Notably, AXKO-0046 shows no inhibitory activity against LDHA at concentrations

up to 300 μM, signifying a selectivity of over 100-fold.[4][7] This high specificity is attributed to

its binding to a novel allosteric site unique to the LDHB tetramer, distinct from the catalytic

active site.[4][5] This guide will delve into the experimental data that substantiates these claims

and compare AXKO-0046 with other LDH inhibitors.

Comparative Analysis of LDH Inhibitors
The landscape of lactate dehydrogenase inhibitors includes compounds with varying degrees

of selectivity for the LDHA and LDHB isoforms. AXKO-0046 distinguishes itself through its

remarkable and specific affinity for LDHB.
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Compound Target(s) IC50/EC50/Ki
Mechanism of
Action

Selectivity

AXKO-0046 LDHB
EC50 = 42 nM[3]

[4][5][6]

Uncompetitive

with NADH and

pyruvate[4][5]

>100-fold

selective for

LDHB over

LDHA[4]

Oxamate LDHA & LDHB - Non-selective
Non-selective[1]

[8]

GSK2837808A LDHA IC50 = 2.6 nM -

Selective for

LDHA over

LDHB (IC50 = 43

nM for hLDHB)

[9]

FX-11 LDHA Ki = 8 µM
Competitive with

NADH[10]

Preferentially

inhibits LDHA[10]

Luteolin LDHB IC50 = 32.20 µM Uncompetitive[1]
Modest LDHB

inhibitor[1]

Quercetin LDHB IC50 = 37.71 µM Uncompetitive[1]
Modest LDHB

inhibitor[1]

Mechanism of Action: A Tale of Two Isoforms
Lactate dehydrogenase is a critical enzyme in cellular metabolism, catalyzing the

interconversion of pyruvate and lactate. The two primary isoforms, LDHA and LDHB, play

distinct roles. LDHA is often upregulated in cancer cells, contributing to the Warburg effect by

converting pyruvate to lactate.[8] Conversely, LDHB can be crucial for the proliferation of

certain cancer cells by converting lactate back to pyruvate to fuel mitochondrial respiration.[2]

[11]
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Signaling pathways of LDHA and LDHB in cellular metabolism.

Experimental Validation of AXKO-0046 Specificity
The high selectivity of AXKO-0046 for LDHB was established through a series of robust

experimental protocols.

High-Throughput Screening
A high-throughput mass spectrometry (RF-MS) screening system was developed to monitor the

conversion of NADH to NAD+ by the LDHB enzyme.[4][5] This system enabled the rapid

screening of a diverse compound library, leading to the identification of AXKO-0046 as a potent

and selective LDHB inhibitor.[4]

Compound Library Primary RF-MS Screen
(LDHB Activity)

Hit Selection
(>30% Inhibition)

Dose-Response Assay
(EC50 Determination)

Selectivity Assay
(vs. LDHA) Mechanism of Action Study AXKO-0046 Identified

Click to download full resolution via product page

Experimental workflow for the identification of AXKO-0046.

Enzyme Inhibition Assay
The inhibitory activity of AXKO-0046 against both LDHB and LDHA was determined using a

concentration-response curve. The results demonstrated a potent inhibition of LDHB with an
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EC50 of 42 nM, while no significant inhibition of LDHA was observed at concentrations up to

300 μM.[4][5]

Mechanism of Inhibition Studies
Substrate competition assays were performed to elucidate the mechanism of LDHB inhibition

by AXKO-0046. The EC50 values of AXKO-0046 were found to decrease with increasing

concentrations of both NADH and pyruvate.[4] This inverse relationship is characteristic of an

uncompetitive inhibition mechanism, indicating that AXKO-0046 preferentially binds to the

enzyme-substrate complex.[4]

X-ray Crystallography
Structural analysis through X-ray crystallography revealed that AXKO-0046 binds to a novel

allosteric site on the LDHB tetramer, distant from the catalytic active site.[4][5] This unique

binding pocket is not conserved in LDHA, providing a structural basis for the high selectivity of

AXKO-0046.[4]

Conclusion
The experimental evidence strongly supports the classification of AXKO-0046 as a highly

specific and potent uncompetitive inhibitor of LDHB. Its unique allosteric binding mechanism

distinguishes it from other known LDH inhibitors and provides a valuable tool for studying the

specific roles of LDHB in normal physiology and disease states, particularly in the context of

cancer metabolism. The remarkable selectivity of AXKO-0046 for LDHB over LDHA makes it a

promising lead compound for the development of targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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